molecular formula C8H11FN2O B570725 2-[(4-Amino-2-fluorophenyl)amino]ethanol CAS No. 1039868-68-2

2-[(4-Amino-2-fluorophenyl)amino]ethanol

Cat. No.: B570725
CAS No.: 1039868-68-2
M. Wt: 170.187
InChI Key: MOGCNTACESUZHZ-UHFFFAOYSA-N
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Description

2-[(4-Amino-2-fluorophenyl)amino]ethanol ( 1039868-68-2) is a chemical compound with the molecular formula C 8 H 11 FN 2 O and a molecular weight of 170.18 g/mol . As an aromatic amine derivative featuring both ethanolamine and fluorophenyl functional groups, this compound serves as a versatile building block or synthetic intermediate in organic chemistry and drug discovery research . Its molecular structure suggests potential application in the development of novel small molecule inhibitors or as a precursor in the synthesis of more complex pharmacologically active compounds. Researchers utilize this intermediate in exploring new chemical entities, particularly in medicinal chemistry programs targeting central nervous system disorders and other therapeutic areas. The compound requires proper storage at 2-8°C to maintain stability . This product is intended for research and laboratory use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-amino-2-fluoroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O/c9-7-5-6(10)1-2-8(7)11-3-4-12/h1-2,5,11-12H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGCNTACESUZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 4 Amino 2 Fluorophenyl Amino Ethanol

Retrosynthetic Analysis of the Compound's Molecular Architecture

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthesis plan. numberanalytics.comnumberanalytics.comamazonaws.com For 2-[(4-Amino-2-fluorophenyl)amino]ethanol, the most logical disconnection is at the C-N bond between the aromatic ring and the ethanolamine (B43304) side chain.

This primary disconnection suggests two main synthetic approaches:

Nucleophilic Substitution/Amination: This approach considers the aromatic ring as an electrophile and the ethanolamine as a nucleophile. The disconnection leads to a synthon of a 4-amino-2-fluorophenyl cation and an ethanolamine anion. The corresponding synthetic equivalents would be a fluorinated aromatic compound with a suitable leaving group (like another fluorine or a different halogen) and ethanolamine. A plausible precursor could be a derivative of 1,2-difluoro-4-nitrobenzene, where the nitro group activates the ring for nucleophilic aromatic substitution (SNAr) and can later be reduced to the primary amine.

Catalytic Cross-Coupling: This modern approach also focuses on the C-N bond formation but via a transition metal-catalyzed reaction. wikipedia.orgyoutube.com The disconnection leads to a 4-amino-2-fluorophenyl halide (or triflate) and ethanolamine. This strategy, exemplified by the Buchwald-Hartwig amination, offers a versatile and often high-yielding route to N-aryl amines. wikipedia.orgorganic-chemistry.org

A visual representation of this analysis is shown below:

Retrosynthetic Disconnection

Target MoleculeKey DisconnectionPrecursorsSynthetic Strategy
This compoundAryl C-N Bond3,4-Difluoroaniline + EthanolamineNucleophilic Aromatic Substitution
or
4-Bromo-3-fluoroaniline + EthanolamineBuchwald-Hartwig Amination

This analysis highlights that the synthesis can be approached by reacting a derivative of a fluorinated aniline (B41778) with ethanolamine, employing either classical nucleophilic substitution or advanced catalytic methods.

Classical and Contemporary Approaches to N-Arylethanolamine Synthesis

The synthesis of N-arylethanolamines can be achieved through several established and modern methods. The choice of method often depends on the specific substitution pattern of the aromatic ring and the desired reaction efficiency.

Nucleophilic aromatic substitution (SNAr) is a primary method for forming aryl-amine bonds, particularly when the aromatic ring is "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group. nih.gov In the context of synthesizing this compound, a common strategy involves using a precursor like 1,2-difluoro-4-nitrobenzene.

In this precursor, the nitro group (-NO₂) is a powerful EWG that activates the ring for nucleophilic attack. The fluorine atoms serve as leaving groups. Ethanolamine can act as the nucleophile, displacing one of the fluorine atoms. The fluorine atom at the C1 position (para to the nitro group) is the most likely to be substituted due to the strong resonance stabilization of the intermediate Meisenheimer complex.

Reaction Scheme:

Nucleophilic Attack: Ethanolamine attacks the C1 position of 1,2-difluoro-4-nitrobenzene.

Formation of Intermediate: A negatively charged Meisenheimer complex is formed, stabilized by the nitro group.

Leaving Group Departure: The fluoride (B91410) ion is eliminated, restoring aromaticity.

Reduction: The nitro group of the resulting intermediate, 2-[(2-fluoro-4-nitrophenyl)amino]ethanol, is then reduced to a primary amine using standard conditions (e.g., H₂/Pd/C, SnCl₂/HCl) to yield the final product.

The regioselectivity of the initial substitution is a critical factor, governed by the electronic effects of the substituents on the aromatic ring. nih.gov

Reductive amination is a versatile two-step process that forms amines from carbonyl compounds and ammonia (B1221849) or primary/secondary amines. organic-chemistry.orgmasterorganicchemistry.com This cascade reaction involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. dtu.dk

While less direct for the target molecule, a reductive amination approach could theoretically be devised. For instance, one could envision a reaction between a suitably protected amino-fluorobenzaldehyde and ethanolamine, followed by reduction. However, this route is often more complex for N-aryl amines compared to direct amination or coupling methods. masterorganicchemistry.com

Common reducing agents used in reductive amination are selected for their ability to reduce the iminium ion intermediate preferentially over the starting carbonyl compound. youtube.com

Commonly Used Reducing Agents in Reductive Amination

Reducing AgentCharacteristics
Sodium cyanoborohydride (NaBH₃CN)Mild and selective for imines over ketones/aldehydes. masterorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Also mild and effective; avoids the toxicity of cyanide. masterorganicchemistry.com
Catalytic Hydrogenation (e.g., H₂/Pd/C)A "green" and effective method, often providing high yields. youtube.comnih.gov

This pathway is more prevalent in the synthesis of N-alkyl amines but remains a potential, albeit less common, strategy for N-aryl ethanolamines.

This approach is a direct application of the SNAr mechanism where an aminoalcohol, such as ethanolamine, acts as the nucleophile. Fluorinated aromatic compounds are particularly good substrates for this reaction because fluorine is highly electronegative, activating the ring towards nucleophilic attack, and fluoride is a reasonably good leaving group in this context. iaea.orgyoutube.com

The reaction between a difluorinated aniline, such as 3,4-difluoroaniline, and ethanolamine could potentially yield the desired product. In this case, the existing amino group on the ring acts as a moderate activating group, directing the substitution. The reaction typically requires heat and a base to proceed effectively.

Factors Influencing Nucleophilic Substitution on Fluorinated Aromatics

FactorInfluence on Reaction
Electron-Withdrawing Groups Strongly increase reaction rate by stabilizing the Meisenheimer intermediate.
Position of Leaving Group Substitution is favored at positions ortho and para to activating groups. youtube.com
Solvent Polar aprotic solvents (e.g., DMSO, DMF) are typically used to solvate the cation and facilitate the reaction.
Base A base is often required to deprotonate the nucleophile and neutralize the HX byproduct.

The relative reactivity of different halogens as leaving groups in SNAr reactions is often F > Cl > Br > I, which is the reverse of their trend in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. youtube.com

Advanced Catalytic Systems for Carbon-Nitrogen Bond Formation

Modern organic synthesis has been revolutionized by the development of transition metal-catalyzed cross-coupling reactions, which provide efficient and highly selective methods for forming C-N bonds under milder conditions than many classical methods.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, forming a C-N bond. wikipedia.orglibretexts.org This reaction has become a cornerstone of medicinal and materials chemistry due to its broad substrate scope, functional group tolerance, and high efficiency. youtube.com

To synthesize this compound using this method, a suitable starting material would be an aryl halide such as 1-bromo-2-fluoro-4-aminobenzene (or its nitro precursor). This would be coupled with ethanolamine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Key Components of a Buchwald-Hartwig Amination Reaction

ComponentRoleExamples
Palladium Precatalyst The active Pd(0) species that drives the catalytic cycle.Pd₂(dba)₃, Pd(OAc)₂
Ligand A bulky, electron-rich phosphine that stabilizes the Pd center and facilitates key steps in the catalytic cycle. youtube.comXantphos, XPhos, SPhos, RuPhos youtube.comnih.gov
Base Activates the amine and facilitates the final reductive elimination step.NaOtBu, K₂CO₃, Cs₂CO₃
Aryl Halide/Triflate The electrophilic coupling partner.Aryl bromides, chlorides, iodides, or triflates.
Amine The nucleophilic coupling partner.Primary or secondary amines, including aminoalcohols.

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. youtube.comlibretexts.org The choice of ligand is crucial for the success of the reaction, as it influences the rate and selectivity. youtube.com This method provides a powerful and modular approach for the synthesis of complex anilines like this compound.

Emerging Biocatalytic Routes in Amine Synthesis

Biocatalysis is increasingly recognized as a powerful tool for the synthesis of chiral amines and N-functionalized amino acids due to its high selectivity and mild reaction conditions. mdpi.comnih.govacs.org While specific biocatalytic routes for this compound are not extensively detailed in readily available literature, the principles can be extrapolated from the synthesis of analogous N-arylated amino acids and chiral amines.

Enzymes such as lyases and oxidoreductases are pivotal in these emerging routes. acs.org For instance, ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) has demonstrated a broad substrate scope, facilitating the addition of various arylamines to fumarate (B1241708) to produce N-arylated aspartic acids with high conversion rates and excellent enantiomeric excess. acs.org This highlights the potential for enzymatic hydroamination to form the crucial C-N bond in the synthesis of N-aryl amino compounds.

Table 1: Examples of Biocatalytic Systems for Amine Synthesis

Enzyme TypeReactionSubstrate ExampleProduct FeatureReference
EDDS LyaseHydroaminationArylamines and fumarateN-arylated aspartic acids acs.org
Reductive Aminase (RedAm)Reductive aminationKetones and aminesChiral N-alkyl amino acids nih.govnih.gov
Alcohol Dehydrogenase (ADH) & Amine Dehydrogenase (AmDH)Hydrogen-borrowing aminationAlcohols and ammoniaEnantiopure amines researchgate.net
L-amino acid deaminase (LAAD)DeracemisationRacemic amino acidsEnantiomerically pure amino acids polimi.it

Photoredox and Electrochemical Catalysis for Arylamine Scaffolds

Recent advancements in synthetic organic chemistry have seen the rise of photoredox and electrochemical catalysis as powerful methods for constructing C-N bonds, particularly in the formation of arylamine scaffolds. virginia.edursc.org These techniques offer mild reaction conditions and unique reactivity patterns compared to traditional methods. virginia.edunih.govnih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a robust strategy for C-N bond formation. nih.gov This method often involves the use of a photosensitizer, such as a ruthenium or iridium complex, which, upon light absorption, can initiate electron transfer processes to generate reactive radical intermediates. nih.govresearchgate.net In the context of arylamine synthesis, this can involve the direct coupling of an amine with an aryl partner. nih.gov Dual catalytic systems, which merge photoredox catalysis with another catalytic cycle, for instance, involving nickel, have expanded the scope of these reactions to include a wider range of aryl-amine cross-couplings. virginia.edu These reactions can proceed through an amine-radical-based pathway, enabling the synthesis of diverse amine products. virginia.edu

Electrochemical Catalysis: Electrochemistry provides an alternative sustainable approach to forming C-N bonds, using electrons as traceless reagents to drive reactions. virginia.eduacs.org The electrochemical oxidation of aminophenols has been studied, indicating that these compounds can undergo redox conversions. researchgate.net For the synthesis of aminophenols, electrolytic conversion of nitrobenzene (B124822) to phenylhydroxylamine, which then rearranges to 4-aminophenol, is a known industrial process. wikipedia.orgresearchgate.net This highlights the potential of electrochemical methods in the synthesis of the core structure of this compound. Furthermore, electrochemical approaches have been developed for the synthesis of N-substituted heterocycles in a base-free and transition-metal-free manner, showcasing good atom economy. virginia.edu

Table 2: Comparison of Photoredox and Electrochemical C-N Bond Formation

FeaturePhotoredox CatalysisElectrochemical Catalysis
Energy Source Visible LightElectricity
Catalyst Photosensitizer (e.g., Ru/Ir complexes), often with a co-catalyst (e.g., Ni)Electrodes (can be modified)
Reaction Intermediate Radical ions, radical speciesRadical ions, electrogenerated intermediates
Advantages Mild conditions, high functional group toleranceAvoids stoichiometric reagents, high atom economy
Reference virginia.edunih.gov virginia.eduresearchgate.netfrontiersin.org

Stereochemical Control in Analogous Aminoalcohol Synthesis

The synthesis of chiral aminoalcohols is of significant interest due to their prevalence in pharmaceuticals and as chiral ligands. acs.orgnih.govacs.org Achieving stereochemical control is a critical challenge in the synthesis of compounds like this compound, which contains a stereocenter. Various strategies have been developed for the asymmetric synthesis of analogous 1,2- and 1,3-aminoalcohols. westlake.edu.cnrsc.orgnih.gov

One common approach involves the use of chiral auxiliaries. For example, pseudoephedrine, an inexpensive and abundant chiral molecule, has been used as an auxiliary in the synthesis of chiral 1,2-amino alcohols from arylglyoxals. acs.orgnih.gov Another powerful strategy is catalyst-controlled asymmetric synthesis. This includes:

Asymmetric Hydrogenation and Transfer Hydrogenation: Complementary methods have been developed for the diastereoselective reduction of β-amino ketones to the corresponding γ-amino alcohols. rsc.org Iridium-catalyzed asymmetric transfer hydrogenation can yield anti-products, while rhodium-catalyzed asymmetric hydrogenation can produce syn-products. rsc.org

Asymmetric Hydroamination: Copper-catalyzed asymmetric hydroamination of allylic alcohols has been shown to be an efficient one-step method for the enantioselective synthesis of γ-amino alcohols from simple precursors. nih.gov

Asymmetric Aminohydroxylation: The Sharpless asymmetric aminohydroxylation provides a direct route to enantioselective synthesis of β-amino alcohols from alkenes.

Multi-component Reactions: The Petasis borono–Mannich reaction, a three-component reaction of an aldehyde, an amine, and a boronic acid, can be rendered enantioselective using chiral catalysts to produce chiral 1,2-amino alcohols. acs.org

These methods often rely on substrate control, reagent control, or auxiliary control to direct the formation of the desired stereoisomer. The choice of strategy depends on the specific structure of the target molecule and the desired stereochemistry. aalto.firsc.org

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for pharmaceuticals and fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer chemicals. researchgate.netinstituteofsustainabilitystudies.comnih.gov For the synthesis of this compound, applying these principles would involve several key considerations.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.comgreenchemistry-toolkit.org Catalytic reactions, such as the "hydrogen borrowing" strategy for amine synthesis from alcohols, are highly atom-economical as they often produce only water as a byproduct. rsc.orgresearchgate.net

Use of Renewable Feedstocks: Whenever practicable, starting materials should be derived from renewable rather than depleting resources. rsc.orgchemistryviews.org While the direct synthesis of this specific fluorinated aromatic amine from biomass is challenging, the principles encourage exploring bio-based starting materials for parts of the molecule.

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. rsc.org The use of biocatalysts, photoredox catalysts, and electrocatalysis as discussed in previous sections aligns with this principle. researchgate.netrsc.org

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. nih.gov This has led to increased research in solvent-free reactions or the use of greener solvents like water or ethanol.

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. greenchemistry-toolkit.org Conducting reactions at ambient temperature and pressure, as is often possible with biocatalysis and photoredox catalysis, contributes to this goal. rsc.org

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. nih.gov Biocatalysis, with its high chemo- and regioselectivity, can often circumvent the need for protecting groups. acs.org

By integrating these principles, the synthesis of this compound can be designed to be more sustainable and efficient.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the determination of molecular structure in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, a detailed map of the proton and carbon framework, along with their connectivity, can be established for 2-[(4-Amino-2-fluorophenyl)amino]ethanol.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region will be characterized by a complex splitting pattern due to the presence of the fluorine substituent and the two different amino groups on the phenyl ring. The protons on the ethanolamine (B43304) side chain will present as two triplets, assuming coupling between the adjacent methylene (B1212753) groups.

The ¹³C NMR spectrum will display eight unique carbon signals, corresponding to the six carbons of the substituted benzene (B151609) ring and the two carbons of the ethanolamino side chain. The chemical shifts of the aromatic carbons are significantly influenced by the electron-donating amino groups and the electron-withdrawing fluorine atom. The presence of the fluorine atom will also induce C-F coupling, which can be observed in the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

Atom Number ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1 - ~148.5 (d, ¹JCF = 235 Hz)
2 6.65 (dd, J = 8.5, 2.0 Hz) ~115.0 (d, ²JCF = 22 Hz)
3 6.80 (t, J = 8.5 Hz) ~118.0 (d, ³JCF = 3 Hz)
4 - ~140.0
5 6.25 (dd, J = 13.0, 2.0 Hz) ~102.0 (d, ²JCF = 25 Hz)
6 - ~135.0 (d, ³JCF = 5 Hz)
7 3.55 (t, J = 5.5 Hz) ~60.5
8 3.10 (t, J = 5.5 Hz) ~45.0
NH₂ 5.10 (s, br) -
NH 4.80 (t, J = 5.0 Hz) -

Note: Predicted values are based on standard chemical shift increments and data from structurally similar compounds. Actual experimental values may vary.

To unequivocally assign all proton and carbon signals, a suite of 2D NMR experiments is employed. Correlation Spectroscopy (COSY) will establish the connectivity between the protons on the ethanolamine side chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy will correlate each proton with its directly attached carbon atom, allowing for the assignment of the carbon signals based on the already assigned proton spectrum.

Further structural details can be elucidated using Heteronuclear Multiple Bond Correlation (HMBC), which reveals long-range correlations between protons and carbons (typically over two to three bonds). For instance, HMBC can show correlations from the methylene protons of the ethanolamine side chain to the aromatic carbons, confirming the attachment point of the side chain to the phenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C-H, C-N, C-O, and C-F bonds, as well as the aromatic C=C stretching vibrations.

Table 2: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450-3300 N-H stretch (asymmetric and symmetric) Primary amine (NH₂)
3400-3300 N-H stretch Secondary amine (NH)
3400-3200 O-H stretch (broad) Alcohol (OH)
3100-3000 C-H stretch Aromatic
2950-2850 C-H stretch Aliphatic (CH₂)
1620-1580 C=C stretch Aromatic ring
1620-1550 N-H bend Amines
1350-1250 C-N stretch Aromatic amine
1250-1000 C-F stretch Aryl fluoride (B91410)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound. The fragmentation pattern can offer insights into the molecular structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule. This is a definitive method for confirming the molecular formula of this compound as C₈H₁₁FN₂O.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Calculated m/z Observed m/z (HRMS)
[M+H]⁺ 171.0934 171.0934 ± 0.0005

Note: The observed m/z values in HRMS are expected to be within a very narrow range of the calculated values.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying compounds with chromophores, such as aromatic rings. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to the π → π* transitions of the substituted benzene ring. The presence of the amino groups, acting as auxochromes, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Table 4: Expected UV-Vis Absorption Maxima for this compound in Methanol

λmax (nm) Type of Transition Chromophore
~240 π → π* Phenyl ring

The integration of data from these diverse spectroscopic techniques provides a comprehensive and unambiguous structural elucidation of this compound, confirming its molecular formula, connectivity, and the presence of key functional groups.

X-ray Crystallography for Solid-State Molecular Conformation

As of the current available scientific literature, a single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and precise atomic coordinates for the solid-state conformation of this specific compound, are not publicly available.

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method would allow for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules within the crystal lattice.

While crystallographic data for analogous or related structures may exist, a detailed analysis of the solid-state molecular conformation of this compound is contingent upon future crystallographic studies of this specific compound. Without such experimental data, any discussion of its solid-state structure would be speculative.

It appears there are no publicly available scientific articles or detailed research findings specifically focused on the theoretical and computational chemistry of "this compound" that align with the detailed outline provided. Searches for quantum chemical calculations, DFT studies, ab initio methods, molecular orbital analysis, conformational analysis, computational spectroscopic predictions, and reactivity descriptors for this particular compound did not yield specific results.

Therefore, it is not possible to generate an article with the requested detailed research findings, data tables, and in-depth analysis for each specified subsection, as the primary research data seems to be non-existent in the public domain.

Theoretical and Computational Chemistry Investigations of 2 4 Amino 2 Fluorophenyl Amino Ethanol

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecular systems, providing detailed insights into their dynamic nature at an atomic level. nih.govwalshmedicalmedia.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can generate a trajectory that describes how the positions and velocities of particles change over time. tandfonline.comacs.org This methodology has become an invaluable tool in pharmaceutical research for exploring protein conformations, validating drug docking, and understanding drug-receptor interactions. nih.govmdpi.com

For the compound 2-[(4-Amino-2-fluorophenyl)amino]ethanol, MD simulations could be employed to elucidate a range of dynamic behaviors that are crucial for understanding its chemical and biological characteristics. A primary application would be in conformational analysis, which is vital as a molecule's conformation can significantly affect its biological activity. nih.govmun.ca Simulations can map the potential energy surface of the molecule, identifying stable low-energy conformations and the energy barriers between them. portlandpress.com This provides a picture of the molecule's flexibility and the predominant shapes it adopts in solution.

Another critical aspect that can be investigated is the interaction of this compound with its environment, particularly with solvent molecules. easychair.orgeasychair.org Explicit solvent models in MD simulations allow for a detailed examination of how water molecules, for instance, arrange themselves around the solute and form hydrogen bonds. easychair.org This solvation behavior is fundamental to the molecule's solubility and its interaction with biological targets. biu.ac.il The dynamics of these interactions, such as the residence time of water molecules at specific sites, can be quantified.

The results from MD simulations can provide quantitative data on various structural and dynamic parameters. For instance, the root-mean-square deviation (RMSD) can be monitored over time to assess the stability of the molecule's conformation, while the root-mean-square fluctuation (RMSF) of individual atoms can highlight the most flexible regions of the molecule. nih.gov Furthermore, properties like the radius of gyration can offer insights into the compactness of the molecule's structure over the simulation period. aip.org

Illustrative Data from a Hypothetical MD Simulation:

The following interactive table represents the kind of data that could be generated from an MD simulation of this compound in an aqueous environment.

Simulation ParameterMean ValueStandard DeviationDescription
Radius of Gyration (Rg)3.5 Å0.2 ÅA measure of the molecule's compactness. A stable value suggests a consistent overall shape.
RMSD from initial structure1.8 Å0.4 ÅIndicates the deviation of the molecule's backbone from the starting conformation.
Solvent Accessible Surface Area (SASA)210 Ų15 ŲThe surface area of the molecule that is accessible to solvent molecules.
Intramolecular H-Bonds21The average number of hydrogen bonds formed within the molecule, indicating conformational stability.
Solute-Water H-Bonds82The average number of hydrogen bonds between the solute and surrounding water molecules, reflecting its interaction with the solvent.

This table is for illustrative purposes only and does not represent actual experimental or computational data.

Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. wisdomlib.orgjetir.org The fundamental principle of QSPR is that the structure of a compound inherently contains the information that defines its properties. ontosight.airesearchgate.net By using molecular descriptors—numerical values that quantify different aspects of a molecule's structure—QSPR models can predict various properties without the need for experimental measurements. wiley.comucsb.edu This approach is widely used in drug discovery, materials science, and environmental science. ontosight.aiwikipedia.org

For this compound, QSPR modeling could provide valuable structural insights by predicting key physicochemical properties that influence its behavior. These properties are critical for applications in pharmaceutical and materials science. The process involves generating a set of molecular descriptors for the compound, which can be categorized as topological, geometrical, electronic, or hybrid. hufocw.org

Topological descriptors are derived from the 2D representation of the molecule and describe aspects like atom connectivity and branching.

Geometrical (3D) descriptors are calculated from the 3D coordinates of the atoms and include information about the molecule's size and shape.

Electronic descriptors relate to the electronic structure, such as partial charges and dipole moments, which are crucial for understanding intermolecular interactions.

Hybrid descriptors , like charged partial surface area, combine electronic and geometric properties. hufocw.org

Once a relevant set of descriptors is calculated, a mathematical model is developed using statistical methods like multiple linear regression or machine learning algorithms to correlate these descriptors with a known property of a set of similar molecules. nih.govresearchgate.net This model can then be used to predict the same property for this compound. Properties that are frequently predicted using QSPR include boiling point, water solubility (logS), and the n-octanol-water partition coefficient (logP), which is a key indicator of a substance's lipophilicity. researchgate.netnih.gov

Illustrative QSPR Model Predictions:

This interactive table presents hypothetical QSPR predictions for several key physicochemical properties of this compound, based on its molecular structure.

PropertyPredicted ValueModel TypeKey Descriptor Types Used
LogP (Octanol-Water Partition Coefficient)1.25Multiple Linear RegressionTopological, Electronic
Aqueous Solubility (logS)-2.5 mol/LArtificial Neural NetworkGeometrical, Hybrid
Boiling Point315 °CSupport Vector MachineTopological, Geometrical
Polar Surface Area (PSA)74.5 ŲGroup ContributionTopological
Molar Refractivity48.6 cm³/molMultiple Linear RegressionElectronic, Geometrical

This table is for illustrative purposes only and does not represent actual experimental or computational data.

By providing predictions for these fundamental properties, QSPR modeling can offer significant structural insights and guide further experimental investigation of this compound. jocpr.comfrontiersin.org

Chemical Reactivity and Derivatization Strategies for Functional Enhancement

Reactions Involving the Aromatic Amine Moiety

The substituted fluorophenyl ring is a key site for chemical modification, with its reactivity governed by the interplay of the activating amino group and the deactivating but ortho-, para-directing fluorine atom.

The aromatic ring of 2-[(4-Amino-2-fluorophenyl)amino]ethanol is activated towards electrophilic aromatic substitution (SEAr) by the strongly electron-donating primary amino group. This group directs incoming electrophiles primarily to the positions ortho and para to itself. The fluorine atom, while being an electron-withdrawing group, also acts as an ortho-, para-director. libretexts.org In this specific molecule, the positions ortho to the amino group (positions 3 and 5) are the most likely sites for substitution. The para position is already occupied by the aminoethanol side chain.

The regioselectivity of SEAr reactions on this ring is a result of the combined directing effects of the amino and fluoro substituents. The powerful activating and directing effect of the amino group generally dominates. libretexts.org However, the fluorine atom can influence the reaction rate and in some cases, the precise position of substitution. Electron-withdrawing groups like fluorine can decrease the reactivity of the aromatic ring compared to unsubstituted aniline (B41778). acs.orgresearchgate.net

Common electrophilic aromatic substitution reactions applicable to this compound include:

Halogenation: Introduction of bromine or chlorine atoms onto the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: The introduction of a nitro group can be accomplished using nitrating agents, although the conditions must be carefully controlled to avoid oxidation of the amino group.

Sulfonation: Reaction with sulfuric acid can lead to the introduction of a sulfonic acid group.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

Electrophilic ReagentExpected Major Product(s)
N-Bromosuccinimide (NBS)2-[(4-Amino-5-bromo-2-fluorophenyl)amino]ethanol
Nitric Acid / Sulfuric Acid2-[(4-Amino-2-fluoro-5-nitrophenyl)amino]ethanol
Fuming Sulfuric Acid4-Amino-5-(2-hydroxyethylamino)-3-fluorobenzenesulfonic acid

Oxidation Pathways of Aromatic Amines and Anilinoethanol Derivatives

Aromatic amines are susceptible to oxidation, and the specific pathway depends on the oxidizing agent and reaction conditions. The oxidation of anilines can lead to a variety of products, including nitroso compounds, nitro compounds, and polymeric materials. libretexts.org The presence of the ethanolamine (B43304) side chain can also influence the reaction, potentially participating in subsequent cyclization or rearrangement reactions.

The electrochemical oxidation of aromatic amines typically involves the initial formation of a radical cation. researchgate.net This reactive intermediate can then undergo further reactions such as dimerization or reaction with other nucleophiles present in the medium. researchgate.net For this compound, oxidation can be initiated at the primary aromatic amine.

Potential oxidation pathways include:

Formation of Quinone-imines: Mild oxidation can lead to the formation of quinone-imine structures, which are often colored and can be intermediates in the formation of polymeric materials like polyaniline.

Polymerization: Stronger oxidizing conditions can lead to the formation of complex oligomeric or polymeric products. nih.gov The oxidation of aniline itself is a well-known route to polyaniline. researchgate.net

Oxidative Coupling: Radical cations can couple to form new C-C or C-N bonds, leading to dimeric and oligomeric products. researchgate.net

The oxidation potential of aniline derivatives is influenced by the nature of the substituents on the aromatic ring. researchgate.net Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize.

Reactions at the Secondary Amine Linkage

The secondary amine in the linker region provides a nucleophilic center for a variety of functionalization reactions.

The secondary amine is readily acylated and alkylated, allowing for the introduction of a wide range of functional groups. These reactions are fundamental for modifying the molecule's steric and electronic properties.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivative. This transformation is useful for installing amide functionalities, which can alter solubility and hydrogen bonding capabilities. libretexts.org

Alkylation: N-alkylation can be achieved using alkyl halides or via reductive amination. nih.govorganic-chemistry.org The "borrowing hydrogen" or "hydrogen autotransfer" strategy, which utilizes alcohols as alkylating agents in the presence of a metal catalyst, offers a greener alternative to traditional alkylation methods. unica.itresearchgate.net This method avoids the use of alkyl halides and produces water as the only byproduct. unica.it

Table 2: Examples of N-Functionalization Reactions at the Secondary Amine

ReagentReaction TypeProduct Class
Acetyl ChlorideAcylationN-Acetamide
Benzyl BromideAlkylationN-Benzyl amine
Butyraldehyde / NaBH3CNReductive AminationN-Butyl amine
Ethanol / Ru catalystBorrowing HydrogenN-Ethyl amine

Formation of Heterocyclic Rings (e.g., Morpholines, Oxazolines)

The 1,2-amino alcohol motif within this compound is a versatile precursor for the synthesis of various heterocyclic systems.

Morpholine Synthesis: Morpholine rings can be formed through the cyclization of N-substituted ethanolamine derivatives. One common approach involves the reaction of the amino alcohol with a two-carbon electrophile that can react with both the nitrogen and oxygen atoms. researchgate.net Palladium-catalyzed carboamination reactions have also been developed for the synthesis of substituted morpholines from O-allyl ethanolamines. nih.govnih.gov Another strategy involves the annulation of 1,2-amino alcohols with reagents like chloroacetyl chloride. organic-chemistry.org

Oxazoline Synthesis: 2-Oxazolines can be synthesized from N-(2-hydroxyethyl)amides via dehydrative cyclization. nih.govitu.edu.tr This can be achieved using various dehydrating agents or catalysts. itu.edu.tr For example, the reaction can be promoted by acids like triflic acid. nih.gov A one-pot synthesis can also be performed directly from a carboxylic acid and the amino alcohol. nih.gov

Transformations of the Hydroxyl Group

The primary hydroxyl group is another key site for derivatization, enabling the introduction of various functionalities through reactions common to alcohols.

Esterification: The hydroxyl group can be converted to an ester by reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. libretexts.orgnih.gov This is a widely used method for introducing a vast array of functional groups.

Etherification: Formation of an ether linkage can be achieved through Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent and reaction conditions. libretexts.org

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This facilitates subsequent nucleophilic substitution reactions.

Reaction with Thionyl Chloride: The reaction of amino alcohols with thionyl chloride can lead to the formation of 1-chloro-(2-alkylamino)ethanes or 1,2,3-alkyloxathiazolidine-2-oxides, depending on the reaction conditions and the substitution on the nitrogen atom. cdnsciencepub.com

Table 3: Derivatization Reactions of the Hydroxyl Group

ReagentReaction TypeProduct Functional Group
Benzoyl ChlorideEsterificationBenzoate Ester
Sodium Hydride, then Methyl IodideEtherificationMethyl Ether
Pyridinium (B92312) Chlorochromate (PCC)OxidationAldehyde
p-Toluenesulfonyl ChlorideSulfonylationTosylate

Esterification and Etherification Reactions

The primary alcohol group in this compound is a prime target for esterification and etherification reactions. These reactions are fundamental in medicinal chemistry for modifying the polarity, lipophilicity, and metabolic stability of a parent compound.

Esterification typically involves the reaction of the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid or a coupling agent. This transformation introduces an ester moiety, which can serve as a prodrug that is hydrolyzed in vivo to release the active parent molecule.

Etherification , on the other hand, involves the formation of an ether linkage. This is commonly achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. Etherification can significantly alter the steric and electronic properties of the molecule, influencing its binding affinity to biological targets.

Oxidation to Carbonyls or Carboxylic Acids

The primary alcohol of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions employed. Mild oxidizing agents, such as pyridinium chlorochromate (PCC), would selectively oxidize the alcohol to the corresponding aldehyde.

Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will typically lead to the formation of the carboxylic acid. This transformation introduces a highly polar, acidic functional group, which can dramatically alter the molecule's solubility and potential for ionic interactions. The resulting amino acid derivative could exhibit unique pharmacological properties or serve as a key intermediate for further synthetic elaborations, such as amide bond formation.

Regioselectivity and Chemoselectivity in Multi-functional Compound Reactions

The presence of multiple reactive sites—the primary and secondary amines, and the primary alcohol—necessitates careful control over reaction conditions to achieve the desired regioselectivity and chemoselectivity. The nucleophilicity of these groups is a key determinant of their reactivity. Generally, the primary aromatic amine is less nucleophilic than the primary alcohol due to the delocalization of the nitrogen lone pair into the aromatic ring. The secondary amine's nucleophilicity is also influenced by its attachment to the aromatic ring.

For instance, in acylation reactions, it is often possible to selectively acylate the more nucleophilic alcohol in the presence of the less nucleophilic amines by carefully choosing the reaction solvent, temperature, and acylating agent. Similarly, protecting group strategies are frequently employed to temporarily block one or more functional groups, thereby directing the reaction to a specific site. The fluorine atom on the aromatic ring also influences the reactivity of the nearby amino group through its electron-withdrawing inductive effect, which can be a factor in directing the outcome of certain reactions.

Development of Novel Derivatization Reagents for Analytical or Synthetic Purposes

The unique structural features of this compound make it a valuable scaffold for the development of novel derivatization reagents. For analytical purposes, the primary amino group can be reacted with various chromophoric or fluorophoric reagents to facilitate detection and quantification in complex biological matrices. For example, reaction with dansyl chloride or fluorescamine (B152294) would yield highly fluorescent derivatives suitable for high-performance liquid chromatography (HPLC) with fluorescence detection.

In synthetic chemistry, derivatives of this compound can be designed to act as specialized reagents. For instance, by attaching a chiral auxiliary to the molecule, it could be developed into a chiral derivatizing agent for the resolution of racemic mixtures. The combination of the aromatic ring, amino groups, and the flexible ethanolamine side chain offers a versatile platform for creating reagents with tailored properties for specific synthetic transformations or analytical applications.

Non Clinical Biological Mechanistic Studies and Molecular Interactions

Advanced Materials Science and Sensor Development Applications

Role as a Building Block in Polymer Synthesis and Modification

The multifunctionality of 2-[(4-Amino-2-fluorophenyl)amino]ethanol makes it a prime candidate for the synthesis of novel polymers with tailored properties. The presence of both amine and hydroxyl groups allows for its participation in various polymerization reactions, leading to the creation of functional polymers with unique characteristics.

Amino alcohols are fundamental precursors in the synthesis of polyurethanes and polyureas. mdpi.comgoogle.com The hydroxyl and amino groups of this compound can react with isocyanates to form urethane (B1682113) and urea (B33335) linkages, respectively. The primary and secondary amines in the molecule offer different reactivities, which can be exploited to control the polymerization process and the final polymer architecture. The incorporation of the fluorinated phenyl ring into the polymer backbone can impart desirable properties such as increased thermal stability, chemical resistance, and hydrophobicity. researchgate.netnih.gov Fluorinated polyurethanes are noted for their low surface energy and excellent stability, making them suitable for a range of high-performance applications. nih.gov

Functional GroupReactive PartnerResulting LinkagePotential Polymer Type
Hydroxyl (-OH)Isocyanate (-NCO)UrethanePolyurethane
Primary Amine (-NH2)Isocyanate (-NCO)UreaPolyurea
Secondary Amine (-NH-)Isocyanate (-NCO)UreaPolyurea

Beyond polyurethanes and polyureas, this compound can be used to synthesize a variety of other functional polymers. The free amine and hydroxyl groups can be leveraged for post-polymerization modifications, allowing for the grafting of other molecules or the cross-linking of polymer chains. nih.govtandfonline.com For instance, polymers derived from aminophenols have been explored for their electrochemical properties. researchgate.netnih.gov The presence of the fluorine atom can further enhance the electronic properties and stability of the resulting polymers. researchgate.net The synthesis of polymers from aniline (B41778) derivatives is a well-established field, and the introduction of fluorine and hydroxyl functionalities can lead to materials with novel optical and electronic properties. researchgate.netresearchgate.net

Integration into Supramolecular Assemblies and Frameworks

The amine groups in the this compound molecule can participate in hydrogen bonding, a key interaction in the formation of supramolecular assemblies. researchgate.net Aniline and its derivatives are known to form cocrystals and other supramolecular structures through hydrogen bonding and π-π stacking interactions. nih.govnih.gov The presence of both hydrogen bond donors (amine and hydroxyl groups) and acceptors (amine, hydroxyl, and fluorine) in this compound suggests its potential to form intricate and stable supramolecular networks. These assemblies can have applications in areas such as molecular recognition, catalysis, and the development of porous materials like metal-organic frameworks (MOFs). rsc.org The fluorination of organic linkers in MOFs can influence their structural chemistry and stability. acs.orgresearchgate.net

Application in Organic Electronics and Optoelectronic Materials (e.g., as a functional linker)

Fluorinated organic materials are of significant interest in the field of organic electronics and optoelectronics due to their unique properties. rsc.orgrsc.org The introduction of fluorine atoms into organic molecules can lower the HOMO and LUMO energy levels, facilitating electron injection and improving resistance to oxidative degradation. rsc.orgnih.gov This makes fluorinated compounds valuable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgrsc.org this compound, with its fluorinated aromatic system, could serve as a functional linker in the synthesis of conjugated polymers or as a component in charge-transporting materials. The amine and hydroxyl groups provide convenient handles for attaching it to other molecular components. The incorporation of fluorine can also influence the solid-state packing of molecules, which is crucial for efficient charge transport. rsc.orgnih.gov

Property Enhanced by FluorinationImpact on Organic Electronics
Lowered HOMO/LUMO Energy LevelsEasier electron injection
Increased Resistance to OxidationImproved device stability and lifetime
Altered Solid-State PackingEnhanced charge carrier mobility

Development of Chemical Sensors and Probes based on Fluorine and Amine Moieties

The amine groups of this compound can act as recognition sites for various analytes, making it a candidate for the development of chemical sensors. acs.org Amine-based sensors are used for detecting a range of substances, including gases and ions. acs.orgdoe.gov The fluorine atom can also play a role in sensing applications. For instance, the interaction of analytes with the molecule could modulate the fluorescence of the fluorinated aromatic ring, providing a basis for a fluorescent sensor. The development of sensors for monitoring volatile amines is crucial for applications such as food quality control. acs.orgmdpi.com The unique electronic properties conferred by the fluorine atom could lead to sensors with high sensitivity and selectivity. ekb.eg

Surface Functionalization and Nanomaterial Hybridization

The reactive amine and hydroxyl groups of this compound make it suitable for the surface functionalization of various materials. mdpi.com By covalently attaching this molecule to the surface of substrates like silicon wafers, metal oxides, or nanoparticles, the surface properties can be tailored for specific applications. For example, the introduction of amino groups on a surface can facilitate the subsequent immobilization of biomolecules or the growth of polymer brushes. In the context of nanomaterials, this compound could be used to modify the surface of graphene oxide or carbon nanotubes, creating hybrid materials with enhanced properties and processability. nih.govresearchgate.net The fluorinated component could impart hydrophobicity and improve the dispersion of the nanomaterials in certain polymer matrices.

Future Research Directions and Emerging Challenges

Exploration of New Catalytic Routes for Sustainable Synthesis

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 2-[(4-Amino-2-fluorophenyl)amino]ethanol, future research will undoubtedly focus on novel catalytic routes that prioritize sustainability. The exploration of green methodologies, such as those employing biocatalysis, could offer significant advantages over traditional synthetic approaches. nih.govnih.gov

Enzymatic synthesis, for instance, presents a promising avenue for the production of fluorinated aromatic compounds. nih.gov The use of enzymes like transaminases and reductive aminases could enable the stereoselective synthesis of chiral derivatives of this compound under mild reaction conditions, minimizing the generation of hazardous waste. nih.gov Furthermore, the development of solvent-free or aqueous-based synthetic protocols, such as mechanochemical synthesis, could drastically reduce the environmental footprint of its production. nih.govmdpi.com

The following table summarizes potential sustainable synthetic strategies and their associated benefits:

Catalytic Strategy Key Advantages Potential Challenges
Biocatalysis (e.g., Transaminases)High stereoselectivity, mild reaction conditions, reduced waste. nih.govEnzyme stability and cost, substrate scope limitations.
MechanochemistrySolvent-free, reduced energy consumption, high yields. nih.govmdpi.comScalability, potential for localized overheating.
Photoredox CatalysisVisible-light driven, mild conditions, access to unique reaction pathways. mdpi.comCatalyst cost and stability, optimization of reaction parameters. vapourtec.com
Green Solvents (e.g., water, ionic liquids)Reduced toxicity and environmental impact.Solubility of reactants, product separation and purification.

Advanced Computational Design and Prediction of Novel Derivatives

Computational chemistry and molecular modeling have become indispensable tools in the design and prediction of the properties of new chemical entities. umanitoba.caresearchgate.netresearchgate.netresearchgate.net For this compound, advanced computational approaches can be leveraged to design and screen novel derivatives with tailored electronic, physical, and biological properties. nih.govemerginginvestigators.org

Density Functional Theory (DFT) calculations, for example, can be employed to investigate the geometric and electronic structures of the molecule and its derivatives. umanitoba.caresearchgate.net This can provide insights into how substitutions on the aromatic ring or modifications to the aminoethanol side chain will affect the molecule's reactivity, stability, and potential for intermolecular interactions. umanitoba.caresearchgate.net Such computational screening can significantly reduce the experimental effort required to identify derivatives with desired characteristics, such as enhanced biological activity or specific material properties. researchgate.netmdpi.com

Key areas for computational exploration include:

Structure-Property Relationships: Elucidating how modifications to the molecular structure influence properties like lipophilicity, solubility, and electronic absorption/emission, which are crucial for applications in drug discovery and materials science. researchgate.netmdpi.com

Prediction of Biological Activity: Utilizing quantitative structure-activity relationship (QSAR) and other modeling techniques to predict the potential of novel derivatives as therapeutic agents. researchgate.netnih.gov

Materials Design: Simulating the assembly of derivatives into larger structures to predict their potential for forming functional materials, such as polymers or self-assembled monolayers. researchgate.net

Investigation of Complex Reactivity Mechanisms

A thorough understanding of the reactivity of this compound is fundamental to its application and the development of new synthetic methodologies. The interplay between the electron-donating amino groups and the electron-withdrawing fluorine atom on the aromatic ring creates a complex electronic environment that can lead to nuanced and interesting reactivity. umanitoba.canumberanalytics.com

Future research should focus on elucidating the mechanisms of key reactions involving this compound. For instance, detailed mechanistic studies of electrophilic and nucleophilic aromatic substitution reactions would provide valuable information on how the substituents direct incoming reagents and influence reaction rates. numberanalytics.com The reactivity of the primary and secondary amino groups, as well as the hydroxyl group, in reactions such as acylation, alkylation, and condensation also warrants in-depth investigation. nih.gov

Modern mechanistic investigation tools, including in-situ spectroscopic monitoring and computational modeling, can be employed to probe reaction intermediates and transition states, providing a detailed picture of the reaction pathways. acs.org A deeper understanding of these mechanisms will enable the development of more selective and efficient synthetic transformations. acs.org

Development of Multi-Functional Materials with Tailored Properties

The unique combination of a fluorinated aromatic ring and a functionalized side chain in this compound makes it an attractive building block for the development of multi-functional materials. researchgate.netnumberanalytics.comyoutube.com The fluorine atom can impart properties such as increased thermal stability, chemical resistance, and altered electronic characteristics. numberanalytics.comnumberanalytics.com The amino and hydroxyl groups provide sites for polymerization or for grafting the molecule onto surfaces.

Potential applications in materials science include:

Advanced Polymers: Incorporation of this compound as a monomer in polymerization reactions could lead to the synthesis of novel polymers with tailored properties. rsc.orgnih.govacs.orgresearchgate.net For example, polyanilines derived from this monomer could exhibit interesting electronic and sensory properties. rsc.orgnih.govresearchgate.net

Functional Coatings: The ability of the amino and hydroxyl groups to form hydrogen bonds and react with surfaces makes this molecule a candidate for the development of functional coatings with applications in areas such as corrosion protection or biocompatible surfaces. mdpi.com

Organic Electronics: The fluorinated aniline (B41778) core is a common motif in organic electronic materials. numberanalytics.com Derivatives of this compound could be explored for their potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics. numberanalytics.com

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical discovery. nih.govbeilstein-journals.orgmednexus.orgresearchgate.netbpasjournals.comnih.gov For this compound and its derivatives, AI and ML can be applied across the entire research and development pipeline.

Key applications of AI and ML include:

Predictive Modeling: Machine learning models can be trained on existing chemical data to predict a wide range of properties for new derivatives, including their bioactivity, toxicity, and physicochemical properties. researchgate.netmdpi.com This can accelerate the identification of promising drug candidates or materials. nih.govmednexus.org

Synthesis Optimization: AI-driven platforms can be used to optimize reaction conditions for the synthesis of this compound and its derivatives, leading to higher yields, reduced costs, and improved sustainability. vapourtec.comnih.govresearchgate.netsemanticscholar.org Bayesian optimization and other algorithms can efficiently explore the vast parameter space of a chemical reaction to find the optimal conditions. vapourtec.comnih.gov

De Novo Design: Generative AI models can be used to design entirely new molecules based on desired properties. By providing the model with a set of target characteristics, it can generate novel derivatives of this compound that are predicted to have high activity or specific material properties. researchgate.net

The synergy between computational chemistry, high-throughput experimentation, and AI/ML will be a driving force in unlocking the full potential of this compound and its analogues in the years to come. beilstein-journals.org

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-[(4-Amino-2-fluorophenyl)amino]ethanol with high purity?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution or condensation reactions. Key steps include:

  • Amine-Alcohol Coupling : Reacting 4-amino-2-fluorophenylamine with ethylene oxide or chloroethanol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol-water mixtures to achieve >95% purity .
  • Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–7.2 ppm), amino groups (δ 1.5–2.5 ppm), and hydroxyl signals (δ 4.8–5.5 ppm). ¹⁹F NMR confirms fluorine substitution .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks (e.g., m/z 199.1 for C₈H₁₁FN₂O) .
  • IR Spectroscopy : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and OH (3200–3600 cm⁻¹) .

Q. What are the solubility properties of this compound in common solvents, and how do they influence reaction conditions?

  • Methodological Answer :

  • High Solubility : Polar aprotic solvents (DMF, DMSO) and ethanol due to hydrogen-bonding capacity .
  • Low Solubility : Non-polar solvents (hexane, toluene).
  • Practical Considerations : Use DMF for reactions requiring high solubility or ethanol for recrystallization .

Advanced Questions

Q. How can researchers resolve enantiomeric forms of this compound, and what analytical methods validate their separation?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase. Retention times differ for (R)- and (S)-enantiomers .
  • Circular Dichroism (CD) : Compare CD spectra to reference standards for enantiomer identification .
  • Enzymatic Resolution : Lipase-catalyzed acetylation selectively modifies one enantiomer .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry at B3LYP/6-31G* level to predict reaction pathways (e.g., SN2 vs. SN1) .
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states using GROMACS .
  • QSPR Models : Corrate substituent electronic parameters (Hammett σ) with reaction rates .

Q. How does the introduction of fluorine at the 2-position of the phenyl ring affect the compound's biological activity compared to other halogenated analogs?

  • Methodological Answer :

  • Comparative Assays : Test anti-inflammatory activity (COX-2 inhibition) vs. chloro (2-[(4-amino-2-chlorophenyl)amino]ethanol) and bromo analogs .
  • Fluorine Effects : Enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity and small size .
  • Data Interpretation : Use IC₅₀ values and molecular docking (AutoDock Vina) to assess binding affinity differences .

Q. What strategies mitigate side reactions during the oxidation of this compound to its ketone derivative?

  • Methodological Answer :

  • Controlled Oxidation : Use TEMPO/NaOCl system for selective oxidation of the alcohol group to ketone, avoiding over-oxidation .
  • Protecting Groups : Temporarily protect the amino group with Boc anhydride to prevent unwanted side reactions .
  • Monitoring : Track reaction progress via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. What are the key considerations when designing in vitro assays to evaluate the anti-inflammatory potential of this compound?

  • Methodological Answer :

  • Cell Lines : Use RAW 264.7 macrophages stimulated with LPS to measure TNF-α/IL-6 suppression .
  • Enzyme Assays : COX-2 inhibition assessed via fluorometric kit (Cayman Chemical) .
  • Dose-Response : Test concentrations from 1 nM–100 μM; calculate IC₅₀ using GraphPad Prism .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize the pharmacological profile of derivatives?

  • Methodological Answer :

  • Derivative Synthesis : Modify substituents (e.g., alkylation of the amino group, halogen replacement) .
  • High-Throughput Screening : Use 96-well plates to assay cytotoxicity (MTT assay) and target binding .
  • Data Analysis : Apply multivariate regression to link structural descriptors (logP, polar surface area) to activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.